molecular formula C13H22N2O2 B6156399 tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate CAS No. 256411-40-2

tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate

Cat. No.: B6156399
CAS No.: 256411-40-2
M. Wt: 238.3
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Description

tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a cyanoethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and a suitable cyanoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules.

Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different interaction profiles with biological targets and can be used to explore diverse chemical spaces in drug discovery .

Properties

CAS No.

256411-40-2

Molecular Formula

C13H22N2O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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